Benoxaprofen glucuronide (BG) is a significant metabolite of benoxaprofen, a 2-methyl propionic acid derivative with anti-inflammatory properties. [] It belongs to the class of acyl glucuronides, which are formed as a major metabolic pathway for various carboxylic acid-containing compounds, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). [] BG serves as a valuable tool in scientific research, particularly in studying drug metabolism, covalent binding to proteins, and the potential toxicological implications of these interactions. [, ]
Benoxaprofen glucuronide is classified as an acyl glucuronide. Acyl glucuronides are formed through the conjugation of carboxylic acids with glucuronic acid, a process that typically occurs in the liver. Benoxaprofen itself is a racemic mixture of two enantiomers: (R)- and (S)-benoxaprofen. The compound has the systematic name 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propionic acid and a molecular formula of C₁₆H₁₂ClNO₃, with a molecular mass of approximately 301.05 g/mol .
The synthesis of benoxaprofen involves several steps. Initially, a Sandmeyer reaction is performed through the diazotization of 2-(4-aminophenyl)propanenitrile, which leads to the formation of a phenol intermediate. This intermediate undergoes nitration followed by catalytic hydrogenation to yield aminophenol. Subsequently, hydrolysis of the nitrile and esterification produces an ester that is then converted to benoxaprofen through acylation with p-chlorobenzoyl chloride. The final steps involve cyclization and saponification of the ethyl ester .
Once formed, benoxaprofen undergoes metabolic conversion primarily via glucuronidation. This process involves the transfer of glucuronic acid to benoxaprofen, resulting in the formation of benoxaprofen glucuronide. The reaction is catalyzed by UDP-glucuronosyltransferases in the liver .
Benoxaprofen glucuronide is known for its reactivity as an acyl glucuronide. It can undergo various chemical reactions, including transacylation and covalent binding with proteins. The reactivity of benoxaprofen glucuronide has been shown to be higher than that of other NSAIDs like flunoxaprofen and ibuprofen when interacting with hepatic proteins . Specifically, it forms adducts with human serum albumin and other proteins through nucleophilic attack mechanisms.
The degradation kinetics of benoxaprofen glucuronide also highlight its stability under physiological conditions, influenced by steric and electronic factors .
The mechanism of action for benoxaprofen involves its inhibition of cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins responsible for inflammation and pain. The formation of benoxaprofen glucuronide enhances its elimination from the body but also contributes to potential toxicity due to reactive intermediates formed during metabolism . Studies indicate that benoxaprofen glucuronide can bind covalently to proteins in liver cells, which may underlie some hepatotoxic effects observed with benoxaprofen use .
Benoxaprofen glucuronide exhibits several notable physical and chemical properties:
These properties are crucial for understanding both its pharmacokinetics and potential toxicological effects .
Benoxaprofen glucuronide serves primarily as a metabolite in pharmacokinetic studies related to non-steroidal anti-inflammatory drugs. Its formation is critical for assessing drug safety profiles due to its association with hepatotoxicity observed in clinical settings. Research into its reactivity has implications for drug development, particularly in understanding how metabolites can influence drug efficacy and safety.
Benoxaprofen glucuronide (BNX-G) is formed via hepatic UDP-glucuronosyltransferase (UGT)-catalyzed conjugation of the carboxylic acid group of benoxaprofen (BNX) with glucuronic acid. This yields a β-1-O-acyl glucuronide conjugate characterized by a labile ester bond at the anomeric carbon (C1) of the glucuronic acid ring. BNX-G’s molecular formula is C~22~H~20~ClNO~9~, with a molecular mass of 477.85 g/mol. Key structural features include:
In vitro studies confirm BNX-G is the primary metabolite of BNX in humans and rats, detectable in urine, plasma, and bile. Covalent adducts form with human serum albumin (HSA) through nucleophilic displacement or Schiff base mechanisms, confirmed via tandem mass spectrometry [2] [6].
BNX is administered as a racemate, and its glucuronidation exhibits enantioselectivity:
Table 1: Enantioselective Stability Parameters of Benoxaprofen Glucuronide Diastereomers
Parameter | R-BNX-G | S-BNX-G | Conditions |
---|---|---|---|
Hydrolysis t₁/₂ | 12.4 hours | 19.8 hours | pH 7.4, 37°C |
Acyl Migration Rate | High | Moderate | pH 7.4 |
Detection Limit | 50 ng/mL | 50 ng/mL | Fluorescence (313/365 nm) |
BNX-G undergoes non-enzymatic acyl migration, where the BNX moiety translocates from the C1 hydroxyl to C2, C3, or C4 hydroxyls of glucuronic acid:
Table 2: Acyl Migration Isomer Distribution of Benoxaprofen Glucuronide
Isomer | Proportion at 24h (%) | Relative Adduct Formation Potential |
---|---|---|
β-1-O | 65% | 1.0 (Reference) |
2-O | 22% | 8.5 |
3-O | 10% | 6.2 |
4-O | 3% | 4.1 |
The anomeric carbon of BNX-G is highly electrophilic, facilitating covalent adduction to biological nucleophiles:
Table 3: Covalent Binding Sites of Benoxaprofen Glucuronide on Human Serum Albumin
Mechanism | Binding Site | Adduct Structure Confirmed By | Relative Abundance |
---|---|---|---|
Nucleophilic Displacement | Lys-159 | MALDI-TOF/PSD-MS | 65% |
Schiff Base Formation | Lys-199 | LC-ESI-MS/MS | 22% |
Schiff Base Formation | Lys-525 | High-energy CID | 13% |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3